N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorination of 2-chloro-6-fluorotoluene.
Synthesis of pyrazole derivatives: The pyrazole ring is formed through cyclization reactions involving hydrazine and appropriate diketones.
Formation of thiadiazole derivatives: Thiadiazole rings are synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids.
Coupling reactions: The final compound is obtained by coupling the pyrazole and thiadiazole derivatives with the benzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization and chromatography techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyrazole and thiadiazole rings can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different substituents on the benzyl or pyrazole rings.
Oxidation: Formation of oxidized derivatives of the pyrazole or thiadiazole rings.
Reduction: Formation of reduced derivatives of the pyrazole or thiadiazole rings.
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in cellular signaling pathways.
Pathways Involved: Modulation of pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-chloropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
- **N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(4-fluoropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
Uniqueness:
- The presence of both chlorine and fluorine atoms in the benzyl group enhances the compound’s reactivity and potential biological activity compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C17H14Cl2FN7S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-chloropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H14Cl2FN7S/c18-11-8-21-26(9-11)7-5-16-23-24-17(28-16)22-15-4-6-27(25-15)10-12-13(19)2-1-3-14(12)20/h1-4,6,8-9H,5,7,10H2,(H,22,24,25) |
InChI Key |
YCUJJUCEJJHZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CCN4C=C(C=N4)Cl)F |
Origin of Product |
United States |
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